Cas no 62400-57-1 (Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-)

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- structure
62400-57-1 structure
Product name:Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
CAS No:62400-57-1
MF:C6H11N5O
Molecular Weight:169.18444
CID:446160
PubChem ID:662391

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- 化学的及び物理的性質

名前と識別子

    • Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
    • 2-methyl-N-(2-methyltetrazol-5-yl)propanamide
    • CS-0261546
    • 62400-57-1
    • AKOS003213545
    • K41
    • MLS000040666
    • SMR000043079
    • HMS2424F11
    • Z57292369
    • 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide
    • CHEMBL1352374
    • 2-methyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide
    • DTXSID20349802
    • EN300-7898022
    • インチ: InChI=1S/C6H11N5O/c1-4(2)5(12)7-6-8-10-11(3)9-6/h4H,1-3H3,(H,7,9,12)
    • InChIKey: MJNGPLNGGSOMFS-UHFFFAOYSA-N
    • SMILES: CC(C)C(=O)NC1=NN(N=N1)C

計算された属性

  • 精确分子量: 169.09653
  • 同位素质量: 169.09635999g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 171
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 72.7Ų

じっけんとくせい

  • PSA: 72.7

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7898022-10.0g
2-methyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide
62400-57-1 95.0%
10.0g
$3500.0 2025-03-21
Enamine
EN300-7898022-5.0g
2-methyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide
62400-57-1 95.0%
5.0g
$2360.0 2025-03-21
1PlusChem
1P01I280-100mg
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
62400-57-1 95%
100mg
$399.00 2024-04-22
1PlusChem
1P01I280-1g
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
62400-57-1 95%
1g
$1067.00 2024-04-22
1PlusChem
1P01I280-5g
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
62400-57-1 95%
5g
$2979.00 2023-12-16
1PlusChem
1P01I280-50mg
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
62400-57-1 95%
50mg
$286.00 2024-04-22
1PlusChem
1P01I280-2.5g
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
62400-57-1 95%
2.5g
$2032.00 2023-12-16
Enamine
EN300-7898022-1.0g
2-methyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide
62400-57-1 95.0%
1.0g
$813.0 2025-03-21
Enamine
EN300-7898022-0.05g
2-methyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide
62400-57-1 95.0%
0.05g
$188.0 2025-03-21
1PlusChem
1P01I280-10g
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
62400-57-1 95%
10g
$4388.00 2023-12-16

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- 関連文献

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-に関する追加情報

Recent Advances in the Study of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (CAS: 62400-57-1)

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (CAS: 62400-57-1) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in the context of modern medicine.

The compound's unique structure, featuring a tetrazole ring, has been a focal point for researchers investigating its bioactivity. Tetrazole-containing compounds are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Recent synthetic approaches have optimized the yield and purity of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-, enabling more detailed pharmacological evaluations. Advanced techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm its molecular structure and stability.

Pharmacological studies have revealed that Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- exhibits promising activity against a range of biological targets. In vitro assays demonstrated its inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, preliminary in vivo studies have shown moderate bioavailability and favorable pharmacokinetic profiles, although further optimization is required to enhance its therapeutic efficacy.

One of the most notable findings is the compound's interaction with cellular receptors linked to cancer progression. Researchers have identified that Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- can modulate signaling pathways that are often dysregulated in tumors. This discovery opens new avenues for developing targeted therapies, particularly for cancers resistant to conventional treatments. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore these possibilities further.

Despite these advancements, challenges remain in the clinical translation of Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Recent computational modeling studies have provided insights into optimizing the compound's properties, paving the way for next-generation derivatives with improved efficacy and safety profiles.

In conclusion, Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (CAS: 62400-57-1) represents a promising candidate for further drug development. Its multifaceted pharmacological activities and synthetic accessibility make it a valuable subject of ongoing research. Future studies should focus on overcoming current limitations and advancing the compound toward preclinical and clinical trials. The integration of multidisciplinary approaches will be crucial in unlocking its full therapeutic potential.

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